![molecular formula C18H20Cl2N2 B5855821 1-(2,6-dichlorobenzyl)-4-(4-methylphenyl)piperazine](/img/structure/B5855821.png)
1-(2,6-dichlorobenzyl)-4-(4-methylphenyl)piperazine
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Overview
Description
1-(2,6-dichlorobenzyl)-4-(4-methylphenyl)piperazine, commonly known as MBZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been widely used as a recreational drug due to its stimulant effects. However, the focus of
Mechanism of Action
The exact mechanism of action of MBZP is not fully understood, but it is believed to work by increasing the levels of serotonin and dopamine in the brain. This leads to increased activity in the central nervous system, resulting in the stimulant effects of the compound.
Biochemical and Physiological Effects:
MBZP has been shown to increase the levels of dopamine and serotonin in the brain, which leads to increased activity in the central nervous system. This results in the stimulant effects of the compound, including increased alertness, euphoria, and energy. However, it can also cause adverse effects, such as increased heart rate and blood pressure, anxiety, and insomnia.
Advantages and Limitations for Lab Experiments
MBZP has several advantages for use in laboratory experiments, including its ability to selectively target serotonin and dopamine receptors. It is also relatively easy to synthesize and has a long half-life, which makes it suitable for long-term studies. However, its psychoactive effects can make it difficult to control for confounding variables, and its potential for abuse makes it unsuitable for use in human studies.
Future Directions
There are several future directions for research on MBZP, including further investigation into its potential therapeutic applications in the treatment of neurological disorders. Additionally, more research is needed to understand the exact mechanism of action of the compound and its effects on neurotransmitter systems in the brain. Finally, there is a need for more studies on the long-term effects of MBZP use, particularly in relation to its potential for addiction and abuse.
Conclusion:
In conclusion, 1-(2,6-dichlorobenzyl)-4-(4-methylphenyl)piperazine, or MBZP, is a synthetic compound that has been widely used as a recreational drug due to its stimulant effects. However, it also has potential therapeutic applications in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits, as well as its long-term effects on the brain and potential for addiction and abuse.
Synthesis Methods
MBZP can be synthesized through various methods, including the reduction of 1-(2,6-dichlorobenzyl)-4-(4-methylphenyl)piperazine-2,5-dione with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 1-(2,6-dichlorobenzyl)piperazine with p-tolylmagnesium bromide, followed by the addition of formaldehyde and reduction with sodium borohydride.
Scientific Research Applications
MBZP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor agonist, which makes it a promising candidate for the treatment of these disorders.
properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-(4-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2/c1-14-5-7-15(8-6-14)22-11-9-21(10-12-22)13-16-17(19)3-2-4-18(16)20/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILMTQVXGSTKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-Dichlorophenyl)methyl]-4-(4-methylphenyl)piperazine |
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